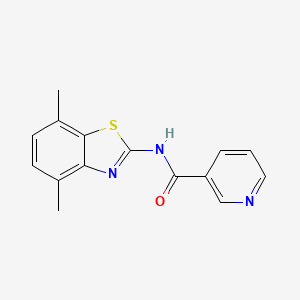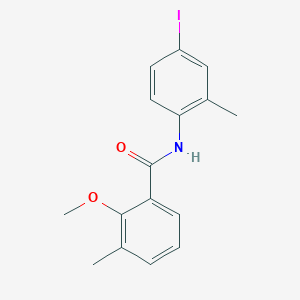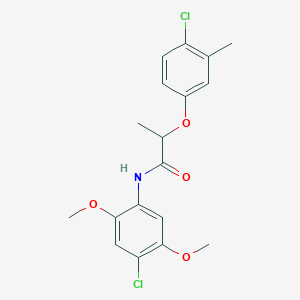![molecular formula C21H28ClNO3 B4399268 4-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4399268.png)
4-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}morpholine hydrochloride
Overview
Description
4-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}morpholine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BnELMOHCl and is synthesized using a specific method.
Mechanism of Action
The mechanism of action of 4-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}morpholine hydrochloride is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body that are involved in the growth and proliferation of cancer cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new painkillers. Additionally, it has been found to have antioxidant properties, which may make it useful in the treatment of various diseases associated with oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}morpholine hydrochloride in lab experiments include its unique chemical properties, which make it a versatile reagent for the synthesis of various organic compounds. It is also relatively easy to synthesize, making it readily available for use in lab experiments. However, the limitations of using this compound include its potential toxicity and the lack of information regarding its long-term effects on human health.
Future Directions
There are several future directions for the study of 4-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}morpholine hydrochloride. One potential direction is to further investigate its potential applications in cancer treatment, as it has shown promising results in inhibiting the growth of cancer cells. Another potential direction is to study its potential use as an antioxidant, as it has been found to have antioxidant properties. Additionally, further research is needed to determine the long-term effects of this compound on human health, as well as its potential toxicity.
Scientific Research Applications
4-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}morpholine hydrochloride has potential applications in various fields of scientific research. It is used as a reagent in the synthesis of various organic compounds. It is also used in the development of new drugs and pharmaceuticals due to its unique chemical properties. This compound has been studied for its potential applications in cancer treatment, as it has shown promising results in inhibiting the growth of cancer cells.
properties
IUPAC Name |
4-[2-[2-(4-benzylphenoxy)ethoxy]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-4-19(5-3-1)18-20-6-8-21(9-7-20)25-17-16-24-15-12-22-10-13-23-14-11-22;/h1-9H,10-18H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBZUWMWFGULHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=CC=C(C=C2)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-methylglycine](/img/structure/B4399197.png)

![5-chloro-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4399214.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4399220.png)
![3-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399226.png)

![3-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399235.png)

![{4-[(3-ethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B4399251.png)

![1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4399269.png)
![1-[4-(allyloxy)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4399273.png)
![1-{2-[2-(4-isopropoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4399280.png)
![N-[1-(4-bromophenyl)ethyl]-3-phenylpropanamide](/img/structure/B4399286.png)